molecular formula C5H4Cl2N4 B015382 1H-Purine, 6-chloro-, monohydrochloride CAS No. 88166-54-5

1H-Purine, 6-chloro-, monohydrochloride

Cat. No. B015382
CAS RN: 88166-54-5
M. Wt: 191.02 g/mol
InChI Key: UYGNXRBDDSTKED-UHFFFAOYSA-N
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Patent
US04405781

Procedure details

A mixture of 50 g (0.368 mole) of hypoxanthine, 120 ml. of N,N-dimethylaniline and 500 ml. of phosphorus oxychloride was refluxed for 20 minutes. Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath having a temperature below 70° C. and 1.0 liter of methylene chloride was added to the red oily residue. The red methylene chloride solution was cooled in an ice water bath and hydrogen chloride gas was bubbled through the solution until the solution turned a bright yellow color. After stirring the reaction mixture overnight, nitrogen was passed through the solution for 1.5 hours to remove excess hydrogen chloride. The product was collected by filtration, washed with two 150 ml. portions of hot methylene chloride and dried to give 59.3 g (99% yield) of 6-chloropurine hydrochloride, as a cream colored solid, λ max (H2O)=264 nm, ε=9.32×103.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9](=O)[C:8]2[NH:7][CH:6]=[N:5][C:4]=2[N:3]=[CH:2]1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:22])=O>>[ClH:22].[Cl:22][C:9]1[N:1]=[CH:2][N:3]=[C:4]2[C:8]=1[NH:7][CH:6]=[N:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1C=NC=2N=CNC2C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture overnight, nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath
CUSTOM
Type
CUSTOM
Details
a temperature below 70° C. and 1.0 liter of methylene chloride
ADDITION
Type
ADDITION
Details
was added to the red oily residue
TEMPERATURE
Type
TEMPERATURE
Details
The red methylene chloride solution was cooled in an ice water bath
CUSTOM
Type
CUSTOM
Details
hydrogen chloride gas was bubbled through the solution until the solution
WAIT
Type
WAIT
Details
was passed through the solution for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to remove excess hydrogen chloride
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with two 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of hot methylene chloride and dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 59.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.